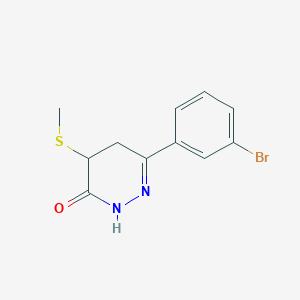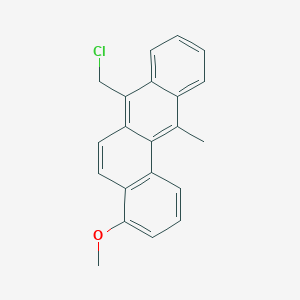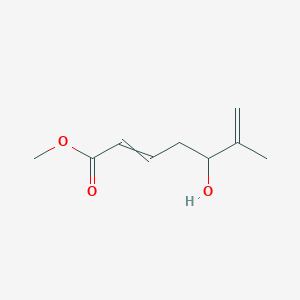
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate is an organic compound with the molecular formula C9H14O3 It is a derivative of heptadienoic acid and is characterized by the presence of both hydroxyl and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-6-methylhepta-2,6-dienoate typically involves the esterification of 5-hydroxy-6-methylhepta-2,6-dienoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 5-hydroxy-6-methylhepta-2,6-dienoic acid and methanol to the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of methyl 5-oxo-6-methylhepta-2,6-dienoate.
Reduction: Formation of methyl 5-hydroxy-6-methylheptanol.
Substitution: Formation of methyl 5-chloro-6-methylhepta-2,6-dienoate.
Applications De Recherche Scientifique
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 5-hydroxy-6-methylhepta-2,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-hydroxyheptanoate: Similar structure but lacks the conjugated diene system.
Methyl 6-methylhepta-2,6-dienoate: Similar structure but lacks the hydroxyl group.
Uniqueness
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate is unique due to the presence of both hydroxyl and ester groups, along with a conjugated diene system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88376-89-0 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
methyl 5-hydroxy-6-methylhepta-2,6-dienoate |
InChI |
InChI=1S/C9H14O3/c1-7(2)8(10)5-4-6-9(11)12-3/h4,6,8,10H,1,5H2,2-3H3 |
Clé InChI |
YRVLIBFLWWTSFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CC=CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
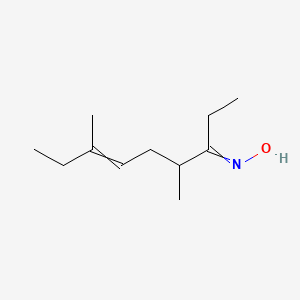
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)
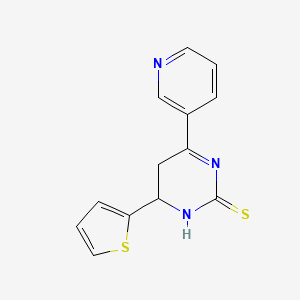

![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
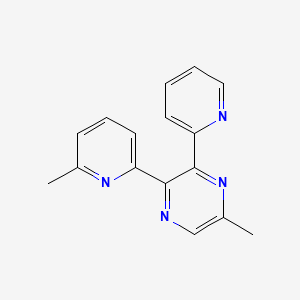
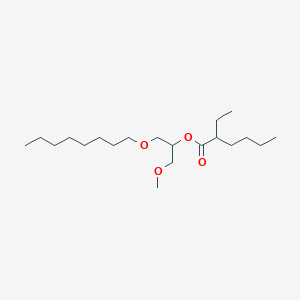
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
